(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol
Overview
Description
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C14H15F3O2 It is characterized by the presence of cyclopropyl groups and a trifluoromethoxy group attached to a phenyl ring, with a methanol group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol typically involves the reaction of 3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Scientific Research Applications
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dicyclopropyl-4-methoxyphenyl)methanol
- 3,5-Dicyclopropyl-4-(trifluoromethyl)phenyl)methanol
- 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde
Uniqueness
(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .
Properties
IUPAC Name |
[3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIAURQBHFYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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